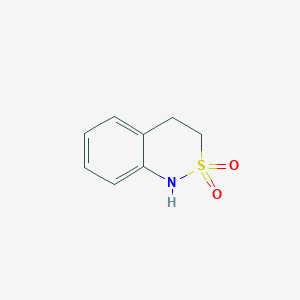

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide

Vue d'ensemble

Description

“3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 2,1-benzothiazine . It has been synthesized and investigated for its inhibitory effects on monoamine oxidase enzymes (MAO A and MAO B) .

Synthesis Analysis

This compound has been synthesized by condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes . The synthesized analogues were characterized by FTIR, 1H NMR, 13C NMR, and elemental analyses .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques such as FTIR, 1H NMR, and 13C NMR . The compound has been described as a light yellow solid with a melting point of 226–228°C .

Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied. For instance, it has been used in the synthesis of new 2,1-benzothiazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed. It is a light yellow solid with a melting point of 226–228°C . Its IR spectrum shows peaks at 3059, 2982 (C–H), 1584 (C=N), 1328 & 1154 (S=O), 748 (C–Cl) .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Solid-Phase Synthetic Method : A solid-phase synthetic method has been developed for 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxide derivatives, using polymer-bound anthranilic acid derivatives. This method includes N-methanesulfonylation, N-alkylation, and cyclative cleavage, yielding products with high purity and monitored using ATR-FTIR spectroscopy (Jeon et al., 2008).

- Facile Synthesis Under Photochemical Conditions : A facile synthesis approach for 3,4-dihydro-2,1-benzothiazine 2,2-dioxides using 1,3-diiodo-5,5-dimethylhydantoin under tungsten lamp irradiation has been reported. This process includes treatments that lead to the easy removal of the N-benzyl group (Moroda, Furuyama, & Togo, 2009).

Application in Organic Synthesis

- Enantiomerically Pure Quinolones Synthesis : Enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, with biological and pharmacological significance, can be synthesized using benzothiazines as templates. This process involves the intramolecular addition of a sulfoximine-stabilized carbanion to an alpha,beta-unsaturated ester (Harmata & Hong, 2007).

- Preparation of 4-Substituted 3,4-Dihydro-1H-2,1,3-Benzothiadiazine 2,2-Dioxides : A method for efficiently preparing 4-substituted 3,4-dihydro-1H-2,1,3-benzothiadiazine 2,2-dioxides is described, starting from suphamide and involving metal–halogen exchange followed by cyclodehydration under acidic conditions (Agejas, Garcı́a-Navı́o, & Lamas, 2000).

Biological Applications

- Monoamine Oxidase Inhibition : Novel 2,1-benzothiazine-2,2-dioxide derivatives have been synthesized and evaluated for monoamine oxidase inhibition. These compounds showed potential as selective inhibitors of MAO-A over MAO-B, making them of interest for treating depression and other neurological diseases (Ahmad et al., 2018); (Javid et al., 2023).

Structural and Mechanistic Studies

- X-ray Diffraction and DFT Studies : 2,1-Benzothiazine-based hydrazone derivatives have been synthesized and analyzed using single crystal X-ray diffraction and DFT calculations. These studies contribute to understanding the geometric and reactive properties of these compounds (Ahmad et al., 2021).

Mécanisme D'action

Orientations Futures

The future directions for “3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” research could involve further exploration of its potential applications. For instance, it has been suggested that these compounds represent promising hits for the development of safer and potent lead molecules for therapeutic use against depression and other neurological diseases .

Propriétés

IUPAC Name |

3,4-dihydro-1H-2λ6,1-benzothiazine 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-12(11)6-5-7-3-1-2-4-8(7)9-12/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUUSVZJOLXBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2613965.png)

![3-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2613970.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2613978.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2613983.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2613984.png)